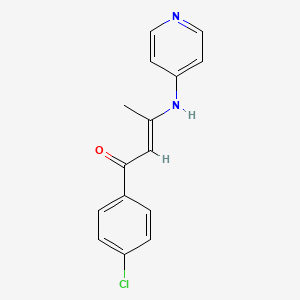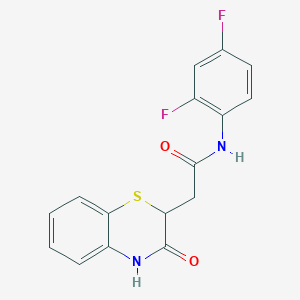
1-(4-chlorophenyl)-3-(4-pyridinylamino)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-(4-pyridinylamino)-2-buten-1-one is a chemical compound that belongs to the family of chalcones. It is also known as 4'-Chloro-4-pyridyl-3-pyridinylaminostyryl ketone or CPAS. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3-(4-pyridinylamino)-2-buten-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. In addition, this compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Mecanismo De Acción
The exact mechanism of action of 1-(4-chlorophenyl)-3-(4-pyridinylamino)-2-buten-1-one is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, it has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of various cellular processes such as inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. It has also been reported to inhibit the growth of various fungal and bacterial strains by disrupting their cell membranes. In addition, this compound has been shown to exhibit antioxidant activity, which may be beneficial for preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-chlorophenyl)-3-(4-pyridinylamino)-2-buten-1-one in lab experiments is its versatility. This compound can be easily synthesized and modified to suit various experimental needs. In addition, it exhibits a wide range of biological activities, which makes it a useful tool for studying various cellular processes. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
Direcciones Futuras
There are several future directions for the research on 1-(4-chlorophenyl)-3-(4-pyridinylamino)-2-buten-1-one. One of the main directions is the development of new derivatives with improved biological activities and reduced toxicity. In addition, this compound can be further investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Furthermore, the mechanism of action of this compound can be further elucidated to better understand its biological activities and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-3-(4-pyridinylamino)-2-buten-1-one can be achieved through various methods. One of the most common methods is the Claisen-Schmidt condensation reaction between 4'-chloroacetophenone and 4-pyridinecarboxaldehyde in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which subsequently reacts with the aldehyde to form the chalcone product.
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(pyridin-4-ylamino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-11(18-14-6-8-17-9-7-14)10-15(19)12-2-4-13(16)5-3-12/h2-10H,1H3,(H,17,18)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLCEHZBZZNYHN-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-acetyl-5-[methyl(phenyl)amino]-2,4-pentadienoate](/img/structure/B5436548.png)
![3-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5436550.png)
![1-[(cyclopentylamino)carbonyl]-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5436552.png)

![1-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5436571.png)
![N,N,N'-trimethyl-N'-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-propanediamine](/img/structure/B5436573.png)
![3-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5436580.png)
![methyl 3-[(mesitylcarbonyl)amino]benzoate](/img/structure/B5436583.png)
![6-hydroxy-2-[(pentafluorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5436596.png)
![N-(3-methoxyphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5436604.png)
![benzyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5436611.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5436623.png)
![N'-[1-(4-bromophenyl)ethylidene]hexanohydrazide](/img/structure/B5436633.png)
![4-(5-methylpyridin-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5436645.png)